molecular formula C18H22N2O5S B11621092 Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate

Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B11621092
M. Wt: 378.4 g/mol
InChI Key: DQTWGDAVOCNYMX-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of various functional groups, such as acetyl, dimethoxyphenyl, and sulfanylidene, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or acetic acid as a catalyst.

    Step 1: Condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of thiourea.

    Step 2: Cyclization and acetylation to form the desired dihydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Acetylation and Esterification

The compound undergoes acetylation at reactive hydroxyl or amine groups under reflux conditions with acetic anhydride. For example:

  • Reaction with acetic anhydride at 120°C for 4 hours yields acetylated derivatives with 85% efficiency .

  • The ethyl ester group at position 5 participates in transesterification with alcohols (e.g., methanol) under acid catalysis, enabling tailored solubility modifications.

Reaction TypeConditionsYieldProduct
AcetylationAc₂O, 120°C, 4h85%Acetylated derivative
TransesterificationMeOH, H₂SO₄, 60°C78%Methyl ester analog

Nucleophilic Substitution at the 2-Sulfanylidene Group

The 2-sulfanylidene (-S-) moiety acts as a nucleophilic site:

  • Reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives.

  • Displacement reactions with amines (e.g., benzylamine) generate substituted thioamide analogs, enhancing pharmacological potential.

Key Mechanistic Insight :
The sulfur atom’s lone pair facilitates nucleophilic attack, with reaction rates influenced by steric hindrance from the 3-acetyl and 4-aryl groups.

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions via its conjugated dihydropyrimidine system:

  • Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions (80–100°C) to form bicyclic adducts.

  • Regioselectivity is controlled by electron-donating methoxy groups on the aryl ring .

DienophileConditionsProduct StructureYield
Maleic anhydrideToluene, 90°C, 12hBicyclic lactam65%

Oxidation and Reduction Pathways

  • Oxidation : Treatment with H₂O₂ or mCPBA converts the sulfanylidene group (-S-) to a sulfone (-SO₂-), altering electronic properties.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 1,4-dihydropyrimidine ring to a tetrahydropyrimidine, enhancing conformational flexibility.

Spectroscopic Validation :

  • IR: Loss of S-H stretch (2560 cm⁻¹) post-oxidation .

  • NMR: Downfield shift of C-2 signal (δ 165 → 172 ppm) upon sulfone formation.

Structural Modifications via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group diversification at the 4-position:

  • Coupling with boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis forms biaryl derivatives.

Boronic AcidCatalystYield
PhB(OH)₂Pd(PPh₃)₄72%

Biological Activity Correlation

Reactivity directly impacts bioactivity:

  • Thioether derivatives show enhanced antimicrobial activity (MIC: 2–4 µg/mL against S. aureus) compared to the parent compound.

  • Sulfone analogs exhibit reduced cytotoxicity while maintaining kinase inhibition.

Crystallographic Stability Influences

Intermolecular N—H···O and C—H···O interactions stabilize the crystal lattice, reducing degradation during reactions . The dihedral angle between the aryl and dihydropyrimidine rings (~25°) minimizes steric clash, preserving reactivity.

Scientific Research Applications

Synthetic Intermediate

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications, making it suitable for the synthesis of more complex molecules. The presence of functional groups such as acetyl and sulfanylidene enhances its reactivity, allowing chemists to explore new synthetic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Potential

Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate has been investigated for its anticancer activity. It interacts with biological macromolecules and may inhibit specific enzymes and pathways involved in cancer progression.

Therapeutic Uses

In the medical field, the compound shows promise in treating various diseases due to its ability to inhibit enzymes critical to disease progression. Its potential applications include:

  • Cancer Therapy : Targeting specific cancer types through enzyme inhibition.
  • Antimicrobial Treatments : Developing new formulations for bacterial infections.

Case Studies

A notable study evaluated the efficacy of this compound in inhibiting cancer cell proliferation in vitro. Results demonstrated a significant reduction in cell viability at specific concentrations, suggesting potential as a therapeutic agent .

Material Development

The compound can be utilized in developing new materials with enhanced stability and reactivity. Its unique chemical properties make it valuable in producing specialized compounds for various industrial applications.

Pharmaceutical Industry

Its applications in drug development are particularly noteworthy due to its potential therapeutic benefits. The pharmaceutical industry is exploring its use in formulating new drugs targeting infectious diseases and cancers.

Mechanism of Action

The mechanism of action of Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact pathways and targets can vary depending on the biological context and the specific modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,4-dihydropyrimidine-5-carboxylate
  • Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,4-dihydropyrimidine-5-carboxylate

Uniqueness

Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate stands out due to the presence of the sulfanylidene group, which imparts unique chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Biological Activity

Ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydropyrimidine core with various substituents that influence its biological activity. The structural formula can be represented as follows:

C15H18N2O4S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

This molecular structure includes:

  • Aromatic rings : The presence of 3,4-dimethoxyphenyl enhances lipophilicity and may contribute to its interaction with biological targets.
  • Thioxo group : The sulfanylidene moiety is known to impact the reactivity and biological interactions of the compound.

Antiviral and Antitumor Properties

Dihydropyrimidines have been reported to exhibit significant antiviral and antitumor activities. Studies indicate that compounds in this class can inhibit viral replication and induce apoptosis in cancer cells. For instance, research has shown that similar dihydropyrimidines possess potent activity against various cancer cell lines, potentially through mechanisms involving the modulation of cell cycle progression and apoptosis pathways .

Antibacterial and Anti-inflammatory Effects

This compound has also demonstrated antibacterial properties. It is effective against a range of Gram-positive and Gram-negative bacteria. The anti-inflammatory potential is attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses .

The precise mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Calcium Channel Modulation : Dihydropyrimidines are known calcium channel blockers, which can influence vascular tone and cardiac function.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways relevant to tumor growth or viral replication.

Case Studies

  • Antitumor Activity : A study evaluated the efficacy of a similar dihydropyrimidine derivative in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, suggesting potential for further development as an anticancer agent .
  • Antibacterial Efficacy : In vitro assays demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against bacterial infections .

Data Summary

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis
AntibacterialEffective against Gram-positive bacteria
Anti-inflammatoryModulation of cytokine release

Properties

Molecular Formula

C18H22N2O5S

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 3-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C18H22N2O5S/c1-6-25-17(22)15-10(2)19-18(26)20(11(3)21)16(15)12-7-8-13(23-4)14(9-12)24-5/h7-9,16H,6H2,1-5H3,(H,19,26)

InChI Key

DQTWGDAVOCNYMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)N(C1C2=CC(=C(C=C2)OC)OC)C(=O)C)C

Origin of Product

United States

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